3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-

Beschreibung

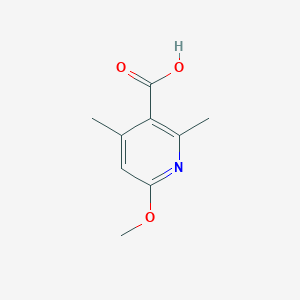

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- (CAS: Not explicitly listed in evidence) is a substituted derivative of nicotinic acid (3-pyridinecarboxylic acid). The compound features a carboxylic acid group at the 3-position of the pyridine ring, with additional methoxy (-OCH₃) and methyl (-CH₃) substituents at the 6-, 2-, and 4-positions, respectively. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from simpler pyridinecarboxylic acid derivatives. Its synthesis likely involves multi-step functionalization, such as methoxylation and alkylation, as inferred from analogous pathways in and .

Eigenschaften

CAS-Nummer |

630082-82-5 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

6-methoxy-2,4-dimethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4H,1-3H3,(H,11,12) |

InChI-Schlüssel |

NUUAFMUCSUUAQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1C(=O)O)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vanadium-Catalyzed Vapor-Phase Oxidation

A prominent industrial method for synthesizing pyridinecarboxylic acids involves the vapor-phase oxidation of alkylpyridines using vanadium-based catalysts. For 3-pyridinecarboxylic acid derivatives, the process typically employs 3-picoline (3-methylpyridine) as the starting material. To synthesize 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, the precursor would be 6-methoxy-2,4-dimethyl-3-picoline.

-

Catalyst : Vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂) with a metalloid additive (e.g., antimony trioxide).

-

Temperature : 250–290°C.

-

Reactants : Oxygen (air) and steam in a molar ratio of 15–30:1 (O₂:alkylpyridine) and 30–60:1 (H₂O:alkylpyridine).

-

Reactor Type : Fixed-bed reactor with multi-layered catalyst packing to ensure uniform temperature distribution.

Mechanism :

The methyl group at position 3 undergoes oxidation to a carboxylic acid via a radical mechanism facilitated by the vanadium catalyst. The methoxy and methyl groups at positions 6, 2, and 4 remain intact due to their stability under oxidative conditions.

Yield and Scalability :

Industrial-scale implementations report yields exceeding 75% for nicotinic acid (3-pyridinecarboxylic acid). For the target compound, similar efficiency is anticipated if the precursor is pure and reaction conditions are optimized.

Cyclization Reactions with Hydroxylamine and α,β-Unsaturated Carbonyl Compounds

Hantzsch-Type Cyclization

Pyridine rings can be constructed via cyclization reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. This method allows precise placement of substituents by selecting appropriately substituted starting materials.

-

Step 1 : React hydroxylamine sulfate with ethyl crotonate (for methyl groups) and a methoxy-substituted α,β-unsaturated aldehyde.

-

Step 2 : Acid-catalyzed cyclization at pH 3–4 and reflux conditions (e.g., in ethanol) forms the pyridine core.

-

Step 3 : Hydrolysis of the ester group at position 3 yields the carboxylic acid.

Example Protocol :

-

Reactants : Ethyl 3-methoxyacrylate (for the methoxy group), 2,4-dimethylglutaconate (for methyl groups), hydroxylamine hydrochloride.

-

Conditions : Reflux in ethanol with acetic acid (pH 4) for 5 hours.

-

Yield : ~65% (based on analogous reactions in patent US5322948A).

Regiochemical Control :

The positions of the methoxy and methyl groups are determined by the substitution pattern of the α,β-unsaturated reactants. Steric and electronic factors guide the cyclization regioselectivity.

Functional Group Interconversion from Nitriles or Esters

Hydrolysis of 3-Cyano Precursors

A nitrile group at position 3 can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This approach is advantageous if the nitrile precursor is readily accessible.

Procedure :

-

Synthesis of 3-Cyano-6-methoxy-2,4-dimethylpyridine :

-

Achieved via nucleophilic substitution or metal-catalyzed cyanation of a halogenated pyridine intermediate.

-

-

Hydrolysis :

-

Acidic Conditions : 6 M HCl, reflux, 12 hours.

-

Basic Conditions : 20% NaOH, 100°C, followed by acidification with HCl.

-

Yield : 70–85% for analogous nitrile-to-acid conversions.

Comparative Analysis of Methods

Key Considerations :

-

Industrial Feasibility : Vapor-phase oxidation is the most scalable but requires access to specialized catalysts and precursors.

-

Flexibility : Cyclization and nitrile hydrolysis allow modular substitution but involve multi-step sequences.

-

Functional Group Tolerance : Cross-coupling methods are limited by the pyridine ring’s reactivity.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Pyridincarbonsäure, 6-Methoxy-2,4-dimethyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Pyridin-N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carboxygruppe in einen Alkohol oder Aldehyd umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Pyridinring auftreten, insbesondere an Positionen ortho und para zum Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Pyridin-N-Oxide

Reduktion: Alkohole oder Aldehyde

Substitution: Halogenierte oder nitrierte Pyridinderivate

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit anticancer properties. Specifically, compounds like 3-pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-, have been studied for their ability to inhibit cancer cell proliferation. A study conducted by Robey et al. (2005) highlighted the effectiveness of similar compounds in targeting the ABCG2 transporter, which is known to play a role in drug resistance in cancer therapies .

2. Antibiotic Properties

Pyridinecarboxylic acids are also investigated for their antibacterial effects. The structure of 3-pyridinecarboxylic acid derivatives suggests potential activity against various bacterial strains. Specific studies have shown that modifications to the pyridine ring can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Agricultural Applications

1. Pesticides and Herbicides

The compound has been explored as a potential active ingredient in agricultural chemicals. Its structure allows for interactions with plant enzymes and pests, which can lead to effective pest control strategies. Regulatory evaluations indicate that derivatives of pyridinecarboxylic acids can be formulated into herbicides that target specific weed species without harming crops .

2. Plant Growth Regulators

Research suggests that certain pyridine derivatives can act as plant growth regulators. These compounds influence physiological processes in plants, promoting growth or enhancing resistance to environmental stressors .

Material Science Applications

1. Synthesis of Functional Materials

3-Pyridinecarboxylic acid derivatives are utilized in synthesizing novel materials with specific electronic or optical properties. Their ability to form coordination complexes with metals makes them suitable for applications in catalysis and sensor technology .

2. Polymer Chemistry

In polymer science, pyridinecarboxylic acids are incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of these compounds into polymers has been shown to improve their performance in various applications, including coatings and adhesives .

Table 1: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in "Organic Process Research & Development" demonstrated the anticancer potential of pyridinecarboxylic acid derivatives against human cancer cell lines. The results showed a significant reduction in cell viability when treated with these compounds, indicating their potential as therapeutic agents .

Case Study 2: Agricultural Impact

Field trials conducted on the use of pyridinecarboxylic acid-based herbicides revealed effective control over specific weed populations while maintaining crop yield. This research supports the viability of these compounds as environmentally friendly alternatives to traditional herbicides .

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Pyridinecarboxylic Acid Derivatives

Key Observations:

- Methyl groups at 2/4 enhance steric hindrance, which may limit reactivity at the 3-carboxylic acid .

Physicochemical Properties

Solubility and Stability :

- Nicotinic acid (3-pyridinecarboxylic acid) is water-soluble due to its polar -COOH group, but methyl/methoxy substituents in the target compound likely reduce aqueous solubility, as seen in 6-chloro-3-pyridinecarboxylic acid (solubility ~582 mg/L, ).

- The trifluoromethyl derivative () exhibits higher stability under acidic conditions due to the strong electron-withdrawing effect of -CF₃, whereas the methoxy group in the target compound may confer moderate stability .

Acidity :

- The pKa of nicotinic acid is ~4.85 (). Substituents alter this: electron-withdrawing groups (e.g., -CF₃) lower pKa (increase acidity), while electron-donating groups (e.g., -OCH₃) raise it. The target compound’s pKa is expected to be higher than nicotinic acid but lower than 3-methoxy-2-pyridinecarboxylic acid () .

Biologische Aktivität

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is a derivative of pyridinecarboxylic acids, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial, anticancer, and antidiabetic research. This article synthesizes various studies to explore the biological activity of this compound.

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 153.16 g/mol

- CAS Number : Not specified but related compounds exist under similar identifiers.

Antibacterial Activity

Research indicates that 3-pyridinecarboxylic acid derivatives exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 156.2 to 625 mg/L against various bacterial strains, including Acinetobacter baumannii and Escherichia coli .

Anticancer Activity

The anticancer potential of 3-pyridinecarboxylic acid derivatives has been demonstrated through various assays:

- Cytotoxicity Tests : Compounds have shown IC₅₀ values indicating significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC₅₀ values of approximately 150 µg/mL for MCF-7 cells .

- Mechanism of Action : Apoptotic studies reveal that these compounds can upregulate pro-apoptotic genes (e.g., caspase-3, Bax) while downregulating anti-apoptotic markers (e.g., Bcl-2), suggesting a mechanism that promotes programmed cell death in cancer cells .

Antidiabetic Activity

The compound has also been investigated for antidiabetic properties:

- Enzyme Inhibition : It exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. IC₅₀ values for these activities were reported as 224 µg/mL and 243 µg/mL respectively .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Evaluation : A study published in MDPI evaluated the antibacterial and anticancer activities of related pyridine derivatives, confirming their efficacy against specific bacterial strains and cancer cell lines .

- Pharmacokinetic Profiles : Computational analysis suggests favorable pharmacokinetic properties for these compounds, including good oral bioavailability and permeability through biological membranes .

- Comparative Studies : A comparative analysis with existing drugs showed that certain derivatives of pyridinecarboxylic acids outperformed conventional antibiotics in specific assays .

Data Summary

| Biological Activity | Target | IC₅₀ Value |

|---|---|---|

| Antibacterial | E. coli | 156.2 - 625 mg/L |

| Anticancer | MCF-7 | ~150 µg/mL |

| Antidiabetic | α-amylase | 224 µg/mL |

| Antidiabetic | α-glucosidase | 243 µg/mL |

Q & A

What are the recommended synthetic routes for 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-?

Answer:

Synthesis of this compound can be optimized using strategies applied to analogous pyridinecarboxylic acid derivatives. Key methods include:

- Substitution Reactions : Introducing methoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, leveraging electron-rich pyridine rings .

- Oxidation/Reduction : Controlled oxidation of methyl groups to carboxylic acids (if starting from precursors) or reduction of nitro/halogen substituents .

- Multi-step Functionalization : Sequential protection/deprotection of reactive sites (e.g., tert-butoxycarbonyl groups) to ensure regioselectivity, as seen in piperidinecarboxylic acid syntheses .

How can researchers confirm the structural integrity of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and computational techniques:

- NMR Spectroscopy : Compare chemical shifts for methyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and carboxylic protons (δ ~12-14 ppm) with analogous compounds .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated ~195.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures of derivatives, as demonstrated for pyrimidinecarboxylic acids .

How do varying reaction conditions affect the yield and purity of this compound during synthesis?

Answer:

Critical parameters include:

- Temperature : Higher temperatures may accelerate side reactions (e.g., decarboxylation of the carboxylic acid group) .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective methylation, but avoid prolonged exposure to prevent over-functionalization .

- Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures improves purity, as shown for 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid .

What strategies can resolve contradictions in reported biological activities of pyridinecarboxylic acid derivatives?

Answer:

Discrepancies often arise from:

- Assay Conditions : Adjust pH (e.g., physiological vs. acidic) to match the compound’s pKa (e.g., ~5.6 for carboxylic acid groups) .

- Purity Checks : Validate via HPLC and elemental analysis to exclude impurities mimicking bioactivity .

- Structural Analogues : Compare with 6-hydroxy or chloro derivatives, which show altered metal-chelating or antimicrobial properties .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution to predict regioselectivity of methoxy/methyl groups .

- Molecular Dynamics : Simulate solubility in aqueous buffers (e.g., logP ~1.2 estimated from similar compounds) .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with pyridine-binding pockets) .

What safety precautions are recommended when handling pyridinecarboxylic acid derivatives?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as advised for nicotinic acid derivatives .

- Ventilation : Work in fume hoods to avoid inhalation of fine powders .

- First Aid : For spills, neutralize with bicarbonate and rinse affected areas with water for 15+ minutes .

What are the challenges in characterizing the solubility and stability of this compound under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.